molecular formula C4HBrF3NO B1378506 3-Bromo-4-trifluoromethyl-isoxazole CAS No. 1824298-81-8

3-Bromo-4-trifluoromethyl-isoxazole

Cat. No.: B1378506
CAS No.: 1824298-81-8
M. Wt: 215.96 g/mol
InChI Key: OYOSUPWUVOHYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-trifluoromethyl-isoxazole is a chemical compound with the CAS Number: 1824298-81-8. It has a molecular weight of 215.96 . This compound belongs to the family of isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-4-(trifluoromethyl)isoxazole. The InChI code is 1S/C4HBrF3NO/c5-3-2(1-10-9-3)4(6,7)8/h1H .

Scientific Research Applications

Synthesis and Functionalization

3-Bromo-4-trifluoromethyl-isoxazole serves as a pivotal precursor in the synthesis of highly functionalized and structurally diverse compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. For example, it has been employed in diastereoselective trifluoromethylation and halogenation reactions to produce all-carbon-functionalized trifluoromethyl isoxazoline triflones, which are anticipated to offer new antiparasitic agents (Kawai et al., 2014). Similarly, this compound has been utilized in one-pot, three-component reactions for generating 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, leading to various biologically relevant scaffolds through subsequent reactions (Dalmal et al., 2014).

Antitumor Activity

Structurally diverse 4-bromo spiro-isoxazolines, obtained through 1,3-dipolar cycloaddition followed by intramolecular cyclization using this compound as a starting material, have demonstrated significant antiproliferative activity against breast and prostate cancer cell lines (Das et al., 2015).

Spiro-Isoxazoline Synthesis

The compound also facilitates the stereoselective synthesis of 4-bromo-spiro-isoxazolines, illustrating the versatility of this compound in synthesizing complex molecules with potential biological functions (McClendon et al., 2009).

Biological Activity

Research has shown that derivatives of this compound exhibit notable antitubercular and antimicrobial activities, highlighting the compound's significance in developing new therapeutic agents (Popat et al., 2004).

Methodological Innovations

The synthesis and functionalization of this compound have also contributed to methodological advancements in organic synthesis, providing efficient routes to fluorinated heterocycles and facilitating the exploration of new chemical spaces for drug discovery and development (Chalyk et al., 2019).

Safety and Hazards

3-Bromo-4-trifluoromethyl-isoxazole is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Isoxazole and its derivatives have been recognized for their wide spectrum of biological activities and therapeutic potential. Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Mechanism of Action

Target of Action

Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . .

Mode of Action

Isoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of 3-Bromo-4-trifluoromethyl-isoxazole with its targets would depend on the nature of these targets.

Biochemical Pathways

Isoxazole derivatives are known to affect various biochemical pathways, leading to downstream effects . The specific pathways affected by this compound would depend on its primary targets and mode of action.

Result of Action

Isoxazole derivatives are known to have various biological activities, including anticancer activity . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-trifluoromethyl-isoxazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway . The interaction between this compound and GAPDH involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This inhibition disrupts the glycolytic pathway, thereby affecting cellular energy production and metabolic flux.

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, such as pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to induce autophagy and apoptotic cell death . The inhibition of GAPDH by this compound leads to a decrease in glycolytic flux, resulting in reduced ATP production and metabolic stress. This metabolic disruption triggers autophagy, a cellular process that degrades and recycles cellular components, and ultimately leads to apoptosis, or programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of GAPDH. The compound binds to the active site of the enzyme, preventing the binding of its natural substrate, glyceraldehyde-3-phosphate . This competitive inhibition results in a decrease in the catalytic activity of GAPDH, leading to a reduction in the production of ATP and other glycolytic intermediates. Additionally, the inhibition of GAPDH by this compound has been shown to affect gene expression, particularly genes involved in metabolic pathways and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and function, including sustained inhibition of GAPDH and prolonged induction of autophagy and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit GAPDH activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These threshold effects highlight the importance of careful dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . The inhibition of GAPDH by this compound leads to a decrease in the production of glycolytic intermediates, affecting the overall metabolic flux. Additionally, the compound has been shown to interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways and cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is readily taken up by cells and distributed throughout the cytoplasm, where it interacts with its target enzymes. The localization and accumulation of this compound within specific cellular compartments are influenced by its chemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on GAPDH . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its accumulation within the cytoplasm is sufficient to induce significant biochemical and cellular effects, including the inhibition of glycolysis and the induction of autophagy and apoptosis.

Properties

IUPAC Name

3-bromo-4-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3NO/c5-3-2(1-10-9-3)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOSUPWUVOHYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 2
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 3
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 4
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 5
3-Bromo-4-trifluoromethyl-isoxazole
Reactant of Route 6
3-Bromo-4-trifluoromethyl-isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.